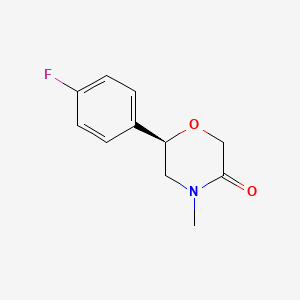

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one

Beschreibung

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is a chiral morpholinone derivative characterized by a fluorine-substituted aromatic ring at the 6-position and a methyl group at the 4-position of the morpholine ring. Morpholinones are heterocyclic compounds with a saturated six-membered ring containing both oxygen and nitrogen atoms, often exploited in medicinal chemistry due to their structural rigidity and ability to modulate pharmacokinetic properties. Its synthesis typically involves stereoselective methods, such as Grignard additions or coupling reactions, as inferred from analogs in the evidence (e.g., Example 119 in ) .

Eigenschaften

CAS-Nummer |

920801-63-4 |

|---|---|

Molekularformel |

C11H12FNO2 |

Molekulargewicht |

209.22 g/mol |

IUPAC-Name |

(6R)-6-(4-fluorophenyl)-4-methylmorpholin-3-one |

InChI |

InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |

InChI-Schlüssel |

XQEGLZHMJLKXFK-JTQLQIEISA-N |

Isomerische SMILES |

CN1C[C@H](OCC1=O)C2=CC=C(C=C2)F |

Kanonische SMILES |

CN1CC(OCC1=O)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (6R)-6-(4-Fluorphenyl)-4-methylmorpholin-3-on als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor untersucht. Sie kann mit verschiedenen biologischen Zielstrukturen interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

Die medizinische Chemieforschung erforscht den Einsatz von (6R)-6-(4-Fluorphenyl)-4-methylmorpholin-3-on bei der Entwicklung neuer Therapeutika. Seine Fähigkeit, biologische Pfade zu modulieren, macht es zu einer vielversprechenden Verbindung zur Behandlung verschiedener Krankheiten.

Industrie

Im Industriesektor wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien eingesetzt. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.

Wirkmechanismus

Der Wirkmechanismus von (6R)-6-(4-Fluorphenyl)-4-methylmorpholin-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluorphenylgruppe kann die Bindungsaffinität und Selektivität erhöhen, was zu einer Modulation biologischer Pfade führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry research explores the use of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a promising compound for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one with structurally related morpholinone derivatives and fluorophenyl-containing analogs:

*Solubility data inferred from structurally related compounds (e.g., Canagliflozin in ).

Key Observations:

- Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with the 4-nitrophenyl group in , which may reduce electron-withdrawing effects and alter reactivity . Compared to Canagliflozin (), the absence of a thiophene or sugar moiety likely reduces molecular weight and complexity .

Pharmacological Activity

- AS1940477 (): Exhibits potent p38 MAPK inhibition (IC₅₀ < 10 nM), attributed to its pyridazinone and hydroxymethylpyrimidine motifs. The target compound lacks these groups, implying divergent targets .

- Chromenone Derivatives (): These compounds, synthesized via similar coupling reactions, show activity in kinase inhibition or apoptosis pathways, highlighting the versatility of fluorophenyl-morpholinone hybrids .

Stability and Degradation

- Canagliflozin () undergoes stress degradation under acidic/oxidative conditions, with the morpholinone ring remaining stable. The target compound’s stability may be comparable due to structural similarities, but experimental validation is needed .

Biologische Aktivität

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorophenyl group, which may influence its interaction with various biological targets. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and data.

Structural Overview

The structure of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one can be depicted as follows:

- Chemical Formula: CHFNO

- Molecular Weight: 215.25 g/mol

The morpholine ring system provides a versatile scaffold that can interact with various biological targets, enhancing its therapeutic potential.

Anticancer Activity

Preliminary studies suggest that (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one may exhibit significant anticancer properties. Structure-activity relationship (SAR) models indicate that this compound could inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated an IC value of approximately 12 µM against human melanoma cells. This suggests that the compound effectively reduces cell viability in a dose-dependent manner, supporting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro tests against Gram-positive and Gram-negative bacteria revealed that (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one exhibits inhibitory effects, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging research indicates that (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one may have neuroprotective effects, potentially modulating neurotransmitter systems involved in neurodegenerative diseases. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells has been observed in preliminary assays.

Mechanism of Action:

The neuroprotective activity may be attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines, thereby protecting neuronal integrity.

Synthetic Routes

The synthesis of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one involves several steps:

- Formation of Intermediate: A condensation reaction between appropriate aldehydes and amines under acidic conditions.

- Cyclization: The intermediate undergoes cyclization to form the morpholinone ring.

- Purification: The final product is purified using recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.